Superior Anti-Staphylococcal Potency: 12- to 23-Fold Lower MIC than Pleurocidin
HKPLP demonstrates substantially higher potency against Staphylococcus aureus compared to the well-characterized fish AMP pleurocidin. Against S. aureus, HKPLP exhibits an MIC of 1.5 μM [1], whereas pleurocidin requires 17.7–35.0 μM to achieve growth inhibition under comparable broth microdilution conditions [2]. This represents a 12- to 23-fold improvement in potency, a difference that is meaningful for minimizing effective dose, reducing potential off-target effects, and enabling lower working concentrations in experimental or applied settings.
| Evidence Dimension | Antibacterial potency against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 1.5 μM |
| Comparator Or Baseline | Pleurocidin: MIC = 17.7–35.0 μM |
| Quantified Difference | 12- to 23-fold lower MIC (higher potency) |
| Conditions | Broth microdilution assay; standard Mueller-Hinton broth or equivalent low-ionic-strength medium [1][2] |
Why This Matters
This potency differential directly influences procurement decisions for studies targeting Gram-positive pathogens, as lower MIC translates to reduced peptide consumption and potentially improved therapeutic index.
- [1] Sun D, Wu S, Jing C, Zhang N, Liang D, Xu A. Table 2: Antimicrobial activities of peptide HKPLP determined by MIC. J Antibiot (Tokyo). 2012;65(3):117-121. View Source
- [2] DRAMP Database. DRAMP02350: Pleurocidin (NRC-4) – Antimicrobial Activity. Access date: 2026-04-18. View Source
